molecular formula C33H38N2O3 B14919193 3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14919193
M. Wt: 510.7 g/mol
InChI Key: JSUPHSLJZOSFQO-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, a tert-butylphenyl group, and a hexanoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the furan ring and the tert-butylphenyl group, followed by the introduction of the hexanoyl chain through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the hexanoyl chain or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-2-propen-1-one: A precursor to Lilial®, used in fragrance and flavor industries.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A building block for donor-acceptor copolymers.

Uniqueness

3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry. Its specific combination of a furan ring, tert-butylphenyl group, and hexanoyl chain distinguishes it from other similar compounds.

Properties

Molecular Formula

C33H38N2O3

Molecular Weight

510.7 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-6-(furan-2-yl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H38N2O3/c1-5-6-7-14-30(37)35-27-12-9-8-11-25(27)34-26-20-23(22-15-17-24(18-16-22)33(2,3)4)21-28(36)31(26)32(35)29-13-10-19-38-29/h8-13,15-19,23,32,34H,5-7,14,20-21H2,1-4H3

InChI Key

JSUPHSLJZOSFQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=CO5

Origin of Product

United States

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